![molecular formula C7H4Cl2O2 B14297361 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one CAS No. 112404-18-9](/img/structure/B14297361.png)
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one is a chemical compound characterized by its unique bicyclic structure. This compound contains two chlorine atoms, two oxygen atoms, and a bicyclic ring system, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be achieved through several methods. One common approach involves the intramolecular hemiacetal formation from hydroxycycloheptadienediones . Another method includes the dipolar cycloaddition of pyrilium betaines to alkenes and alkynes . Additionally, the Rh(II)-catalyzed decomposition of vinyldiazomethanes in the presence of furans is also used . Industrial production methods may involve the rearrangement of the Diels-Alder adduct of furan to tetrachlorocyclopropene followed by hydrolysis .
Analyse Chemischer Reaktionen
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, treatment with triflic acid leads to the rearrangement of this compound to form methoxytropolones . Bromination with Br2 results in the formation of brominated derivatives . Common reagents used in these reactions include triflic acid, bromine, and various bases such as Et3N, DBN, and DBU . The major products formed from these reactions include methoxytropolones and brominated derivatives .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of more complex molecules . In biology, it serves as a scaffold for the development of bioactive compounds . In medicine, it is studied for its potential therapeutic properties . Additionally, in the industry, it is used in the production of various chemical intermediates .
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates that can interact with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as its use in therapeutic development or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one can be compared with other similar compounds, such as 3-Oxabicyclo[3.2.1]octane-2,4-dione . While both compounds share a bicyclic structure, this compound is unique due to the presence of chlorine atoms and its specific reactivity . Other similar compounds include methoxytropolones, which are derived from the rearrangement of this compound .
Eigenschaften
CAS-Nummer |
112404-18-9 |
|---|---|
Molekularformel |
C7H4Cl2O2 |
Molekulargewicht |
191.01 g/mol |
IUPAC-Name |
3,4-dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one |
InChI |
InChI=1S/C7H4Cl2O2/c8-5-3-1-2-4(11-3)7(10)6(5)9/h1-4H |
InChI-Schlüssel |
BOWBUGGBBIYKLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2C(=O)C(=C(C1O2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
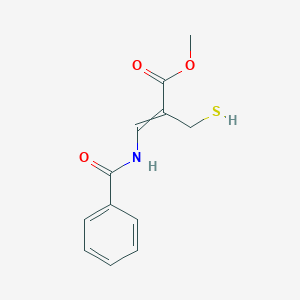
![{2-[(Tributylstannyl)methyl]phenyl}methanol](/img/structure/B14297290.png)
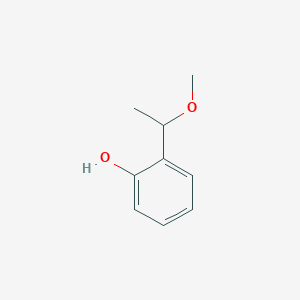
![4-N-[(4-aminoanilino)-hydroxyphosphinothioyl]benzene-1,4-diamine](/img/structure/B14297294.png)
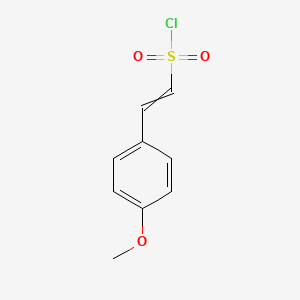
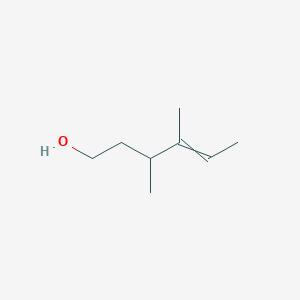
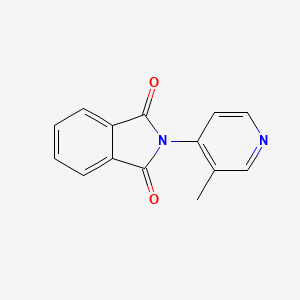
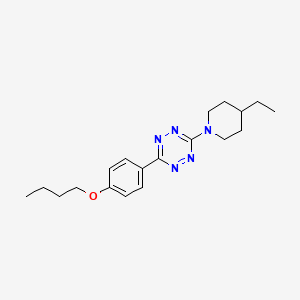

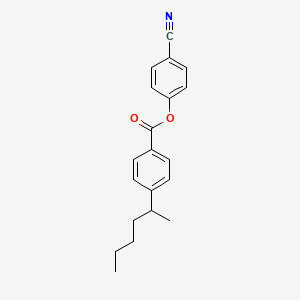
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)
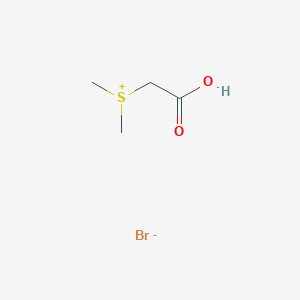
![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)
